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Lorlatinib CYP3A4 Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of lorlatinib, highlighting the key enzymes

involved in its biotransformation and elimination.

CYP3A4

UGT1A4

A 4

\ Major Catalys/t/ N-glucuronidation

N /
So R

Lorlatinib

Primary Route
(Oxidative Cleavage)

Click to download full resolution via product page

Minor Route

Lorlatinib is primarily metabolized by CYP3A4 and UGT1A4, forming inactive metabolites.

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s539185?utm_src=pdf-body
https://www.smolecule.com/products/s539185?utm_src=pdf-interest
https://www.smolecule.com/products/s539185?utm_src=pdf-body-img
https://www.smolecule.com/products/s539185?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept
Specifications & Pricing

Smolecule

Quantitative Metabolic and Pharmacokinetic Data

The metabolism of lorlatinib has been characterized through both in vitro systems and in vivo clinical

studies. The data below summarizes the key findings.

Table 1: In Vitro Metabolism Data from Liver Microsomes [1]

. Rat Liver

Human Liver )
Parameter . Microsomes Notes

Microsomes (HLM)

(RLM)

Primary CYP3A4 CYP3A4 Confirmed using selective CYP
Metabolizing inhibitors.
Enzyme
Other Contributing UGT1A4 (Phase II) Not Specified Minor contributions from

Enzymes

Kinetic Parameters

Distinct profile

Distinct profile

CYP2C8, CYP2C19, CYP3A5,
UGT1A3. [2]

Study noted significant
interspecies differences in
kinetics.

Table 2: In Vivo Human Pharmacokinetic and DDI Data [1] [2] [3]

Parameter

Finding

Clinical Impact | Notes

Oral Bioavailability

Primary Route of
Elimination

Major Circulating
Metabolite

Half-life (t%)

81% (absolute)

Hepatic Metabolism

PF-06895751 (M8, inactive)

24 hours (mean)

High fraction absorbed. [2]

<1% of dose excreted unchanged in
urine. [2]

Accounted for 21% of circulating
radioactivity. [2]

Allows for once-daily dosing. [2]

© 2026 Smolecule. All rights reserved. 2/5

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12570999/
https://go.drugbank.com/drugs/DB12130
https://pmc.ncbi.nlm.nih.gov/articles/PMC12570999/
https://go.drugbank.com/drugs/DB12130
https://pmc.ncbi.nlm.nih.gov/articles/PMC8505377/
https://go.drugbank.com/drugs/DB12130
https://go.drugbank.com/drugs/DB12130
https://go.drugbank.com/drugs/DB12130
https://go.drugbank.com/drugs/DB12130
https://www.smolecule.com/products/s539185?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Parameter Finding Clinical Impact | Notes

Autoinduction Clearance increases with multiple Leads to ~40% lower exposure at
dosing steady-state vs. single dose. [3]

Effect of Strong 1 AUC by 42-120% Dose reduction to 75 mg is

CYP3AA4 Inhibitor recommended. [1] [2] [4]

Effect of Strong 1 AUC by 77-85% Coadministration is contraindicated.

CYP3A4 Inducer [1][2] [4]

Brain Penetration Brain-to-plasma ratio = 0.82 (rat); Supports efficacy against CNS

CSF ~70% of free plasma (human) metastases. [1] [3]

Key Experimental Protocols for In Vitro Metabolism

The following methodology details how the CYP3A4-mediated metabolism of lorlatinib is typically

investigated in vitro [1].

¢ 1. System Preparation: The experiment utilizes Human Liver Microsomes (HLM) or Rat Liver
Microsomes (RLM). These microsomes contain a comprehensive array of drug-metabolizing
enzymes, including CYP450 isoforms and UGTs.

¢ 2. Incubation Setup: Lorlatinib is incubated with the liver microsomes in a suitable buffer (e.g.,
phosphate buffer) in the presence of a Nicotinamide Adenine Dinucleotide Phosphate (NADPH)-
generating system. This system provides the essential cofactors for CYP450-mediated oxidation.

¢ 3. Enzyme Phenotyping with Inhibitors: To confirm the specific enzymes responsible for
metabolism, the incubation is repeated with the addition of selective chemical inhibitors (e.g.,
ketoconazole for CYP3A4). A significant decrease in the metabolic rate in the presence of a specific
inhibitor pinpoints the involved enzyme.

e 4. Metabolite Analysis: The reaction is stopped at predetermined time points, and the
concentrations of lorlatinib and its metabolites (e.g., M2a, PF-06895751) are quantified using Ultra-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MSI/IMS).

e 5. Data Analysis: Kinetic parameters, such as the Michaelis-Menten constant (K_m) and the
maximum velocity (V_max), are calculated from the substrate concentration versus reaction rate data
to characterize the enzymatic reaction.

Atypical Kinetics and Clinical Implications
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A deep understanding of lorlatinib's metabolism requires considering the unique behavior of the CYP3A4

enzyme itself.

e Multiple Substrate Binding: CYP3A4 is well-known for its capacity to bind multiple substrate
molecules simultaneously [5]. This can lead to atypical, non-Michaelis-Menten kinetics, such as
autoactivation or cooperative metabolism, where the binding of one substrate molecule influences the
metabolism of another.

e Substrate-Specific Modulation: The activity of CYP3A4 can be differentially affected by genetic
variants of its redox partner, Cytochrome P450 Oxidoreductase (POR), depending on the substrate
being metabolized [6]. This adds another layer of variability to lorlatinib’'s metabolism in different
individuals.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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